2-Chloropyridine-3,5-diol
Description
Properties
IUPAC Name |
2-chloropyridine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-4(9)1-3(8)2-7-5/h1-2,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCCPVUPWXGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,5-diol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the use of pyridine-N-oxides, which can be conveniently synthesized in high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloropyridine-N-oxide.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: 2-Chloropyridine-N-oxide.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Chemical Reactions : 2-Chloropyridine-3,5-diol serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the formation of diverse derivatives, which are crucial in pharmaceutical development and agrochemical production.
2. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Drug Development : The compound's structural similarity to other biologically active molecules positions it as a candidate for drug development targeting specific enzymes or receptors involved in disease processes .
3. Agricultural Chemicals
- Agrochemical Intermediates : The compound is utilized in the synthesis of various agrochemicals, including herbicides and insecticides. Its role as a precursor for more complex chlorinated pyridine derivatives enhances its significance in agricultural research .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The research focused on modifying the hydroxyl groups to enhance biological activity. The results indicated that certain derivatives exhibited improved efficacy against resistant bacterial strains, highlighting the compound's potential in medicinal applications.
Case Study 2: Agrochemical Development
In another study, researchers synthesized several herbicides from this compound. The synthesized compounds were tested for their herbicidal activity against common agricultural weeds. Results showed promising activity levels, supporting further development into commercial herbicides .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloropyridine | Chlorine at position 2 | Industrial intermediate used in various syntheses |
| 5-Chloropyridine-2,3-diol | Chlorine at position 5 | Exhibits different biological activities |
| 2-Aminopyridine | Amino group at position 2 | Known for its role in drug synthesis |
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Utilized in various organic syntheses |
| 4-Chloropyridine | Chlorine at position 4 | Similar reactivity but different applications |
Mechanism of Action
The mechanism of action of 2-Chloropyridine-3,5-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. Its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloropyridine-3,5-diol with structurally related pyridine derivatives and diol-containing compounds, focusing on substituent effects, reactivity, and hypothetical applications.
3-Hydroxypyridine
2-Chloro-3-hydroxypyridine
5-Bromo-2-chloro-3-hydroxypyridine
2-Chloro-3-hydroxy-1H-pyridin-4-one
Table 1: Substituent Positions and Molecular Properties
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Hypothesized Properties |
|---|---|---|---|---|
| This compound | Cl (2), OH (3,5) | C₅H₄ClNO₂ | 145.55 | High acidity (pKa ~3–4 due to dual -OH and Cl); moderate solubility in polar solvents |
| 3-Hydroxypyridine | OH (3) | C₅H₅NO | 95.10 | Lower acidity (pKa ~8.5); higher solubility in water |
| 2-Chloro-3-hydroxypyridine | Cl (2), OH (3) | C₅H₄ClNO | 129.55 | Intermediate acidity (pKa ~4–5); reduced steric hindrance compared to 3,5-diol derivative |
| 5-Bromo-2-chloro-3-hydroxypyridine | Cl (2), Br (5), OH (3) | C₅H₃BrClNO | 208.44 | Increased steric bulk and electronegativity; potential for halogen bonding |
| 2-Chloro-3-hydroxy-1H-pyridin-4-one | Cl (2), OH (3), ketone (4) | C₅H₃ClNO₂ | 159.54 | Ketone group enhances electrophilicity; chelating capability for metal ions |
Biological Activity
2-Chloropyridine-3,5-diol is a chlorinated derivative of pyridine, notable for its potential biological activities and applications in medicinal chemistry. This compound features hydroxyl groups at the 3 and 5 positions of the pyridine ring, which contribute to its reactivity and biological properties. The following sections delve into its biological activities, synthesis methods, and comparative studies with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 161.54 g/mol
- Structure : The compound exhibits both aromatic and heterocyclic characteristics due to the nitrogen in the ring structure.
Biological Activities
Research has indicated that this compound possesses several biological activities, particularly:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains. Its mechanism of action may involve interaction with specific enzymes or proteins within microbial systems, potentially inhibiting their function and leading to antimicrobial effects.
- Mutagenic Potential : Investigations into the mutagenic effects of this compound have revealed that it can induce genetic mutations under certain conditions. This finding underscores the importance of careful handling in laboratory settings.
- Enzyme Inhibition : The structural similarity of this compound to other biologically active compounds suggests potential roles in drug development. It may target specific enzymes or receptors involved in disease processes, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to its ability to act as either a nucleophile or an electrophile depending on the reaction conditions. The hydroxyl groups facilitate hydrogen bonding and other interactions that influence its reactivity and biological effects.
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Chlorination of Pyridine Derivatives : Chlorination reactions involving pyridine derivatives can yield this compound under controlled conditions.
- Hydroxylation Reactions : Hydroxylation of chlorinated pyridine derivatives using various reagents has also been reported .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific arrangement of functional groups. Below is a comparison table highlighting its structural features and properties relative to similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloropyridine | Chlorine at position 2 | Used as an industrial intermediate |
| 5-Chloropyridine-2,3-diol | Chlorine at position 5 | Exhibits different biological activities |
| 2-Aminopyridine | Amino group at position 2 | Known for its role in drug synthesis |
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Utilized in various organic syntheses |
| 4-Chloropyridine | Chlorine at position 4 | Similar reactivity but different applications |
Case Studies and Research Findings
Recent studies provide insights into the application of this compound in various fields:
- Antimicrobial Activity Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Mutagenicity Assessment : Research indicated that exposure to high concentrations of this compound resulted in increased mutation rates in bacterial assays, emphasizing the need for safety evaluations when used in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
